molecular formula C11H11N3O2S2 B2891970 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021092-06-7

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2891970
CAS No.: 1021092-06-7
M. Wt: 281.35
InChI Key: UAQBUGSJOLLGTN-UHFFFAOYSA-N
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a thiazole-thiophene hybrid compound characterized by a thiazole core substituted with a 3-amino-3-oxopropyl chain at the 4-position and a thiophene-2-carboxamide moiety at the 2-position. This structure combines electron-rich heterocycles (thiazole and thiophene) with a polar, hydrogen-bond-capable side chain (3-amino-3-oxopropyl), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQBUGSJOLLGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the cyclization of a thioamide with an α-haloketone.
  • Introduction of the Amino Group : The amino group is added via nucleophilic substitution.
  • Formation of the Thiophene Ring : The thiophene moiety is synthesized separately and then coupled with the thiazole derivative through a carboxamide linkage.

Anticancer Properties

Research indicates that compounds with thiazole and thiophene functionalities often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis. In vitro tests demonstrated that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, including MCF-7 and U87 glioblastoma cells .

Table 1: Anticancer Activity Summary

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound 1MCF-725.72 ± 3.95Induces apoptosis
Compound 2U8745.2 ± 13.0Inhibits proliferation
Compound 3PC-312.19 ± 0.25Targets androgen receptor

Antimicrobial Activity

The compound's thiazole and thiophene rings are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Receptors : It may modulate receptor activities, impacting various signaling pathways crucial for cell survival and growth.

Case Studies

Several studies have focused on the biological effects of thiazole derivatives:

  • Study on Cancer Cells : A study demonstrated that a structurally similar thiazole derivative significantly inhibited tumor growth in murine models, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : Research involving various thiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally related to other thiazole-thiophene derivatives, differing primarily in the substituents on the thiazole ring and the nature of the linker between the thiazole and carboxamide groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent on Thiazole (Position 4) Key Structural Features
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (Target) C14H14N4O2S2 342.4 (calc.) 3-amino-3-oxopropyl Polar, hydrogen-bonding side chain; no aromatic substituents
N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide () C23H19N3O3S2 449.5 3-oxo-3-(4-phenoxyphenylamino)propyl Bulky aromatic substituent; increased lipophilicity
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide () C17H13ClFN3O2S2 409.9 3-(3-chloro-4-fluorophenylamino)-3-oxopropyl Electrophilic halogen substituents; potential for enhanced target selectivity

Key Observations :

  • The target compound lacks aromatic substituents on its side chain, favoring solubility in polar solvents compared to the halogenated or phenoxy-substituted analogs .
  • In contrast, analogs with halogenated phenyl groups () may exhibit improved membrane permeability due to increased lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea intermediates or coupling of pre-formed thiazole derivatives with thiophene-carboxamide moieties. Key steps include:

  • Amide bond formation : Reaction of thiophene-2-carboxylic acid derivatives with thiazole-containing amines using coupling agents like EDCI/HOBt .
  • Solvent and temperature control : Reactions are conducted in polar aprotic solvents (e.g., DMF, acetic acid) at 90–100°C to enhance reactivity while minimizing side products .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, with final products confirmed via NMR and high-resolution mass spectrometry (HRMS) .
    • Critical Conditions :
ParameterOptimal RangeImpact on Yield
SolventDMF/AcOH80–90% yield
Temperature90–100°CAvoids decomposition
Reaction Time12–24 hrsEnsures completion

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the integration of protons (e.g., thiazole NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) and carbon environments (amide carbonyl at ~165–170 ppm) .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C12H14N2O2S2: 266.4 g/mol) .
    • Data Table :
TechniqueKey Peaks/BandsStructural Confirmation
1H NMRδ 7.8 (thiophene)Thiophene ring presence
13C NMRδ 165 (amide C=O)Amide bond confirmation
FT-IR1650 cm⁻¹Carbonyl group identity

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for thiazole-thiophene carboxamides?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) to reduce variability .
  • Dose-response curves : Compare IC50 values across assays to identify potency trends (e.g., antimicrobial vs. anticancer activity) .
  • Mechanistic studies : Validate target engagement via enzyme inhibition assays (e.g., α-glucosidase inhibition at 10–100 µM ).

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predicts binding poses in targets (e.g., EGFR kinase) by calculating free energy of binding (ΔG ~ -8.5 kcal/mol) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Links structural features (e.g., thiazole electronegativity) to bioactivity using regression analysis .

Q. What methodologies are used to design and evaluate derivatives of this compound to enhance pharmacological properties?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., fluorophenyl, propyl groups) at the thiazole or thiophene positions to modulate lipophilicity (logP) and bioavailability .
  • SAR studies : Compare bioactivity of derivatives (e.g., IC50 for anticancer activity: parent compound = 15 µM vs. fluorinated analog = 8 µM) .
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict toxicity and metabolic stability .
    • Example Derivative Table :
DerivativeModificationBioactivity (IC50)
ParentNone15 µM (EGFR)
Fluorinated4-F-phenyl8 µM (EGFR)
PropylThiophene substituent12 µM (EGFR)

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